molecular formula C15H20Cl2N3O- B009601 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole;chloride CAS No. 102504-34-7

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole;chloride

Cat. No.: B009601
CAS No.: 102504-34-7
M. Wt: 329.2 g/mol
InChI Key: ZFQVYAJFXIBCIF-UHFFFAOYSA-M
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Description

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinylpropyl chain, and an oxadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Pyrrolidinylpropyl Chain: The pyrrolidinylpropyl chain can be attached through nucleophilic substitution reactions involving appropriate alkyl halides and pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazole: Similar structure but lacks the dihydro moiety.

    2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole: Similar structure but has a different oxadiazole ring.

    2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is unique due to the presence of the dihydro moiety in the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness may result in different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

102504-34-7

Molecular Formula

C15H20Cl2N3O-

Molecular Weight

329.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole;chloride

InChI

InChI=1S/C15H20ClN3O.ClH/c16-13-7-5-12(6-8-13)15-18-17-14(20-15)4-3-11-19-9-1-2-10-19;/h5-8,15,18H,1-4,9-11H2;1H/p-1

InChI Key

ZFQVYAJFXIBCIF-UHFFFAOYSA-M

SMILES

C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-]

Canonical SMILES

C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-]

Synonyms

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride

Origin of Product

United States

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